Methyl-3-iod-4-methoxybenzoat

Übersicht

Beschreibung

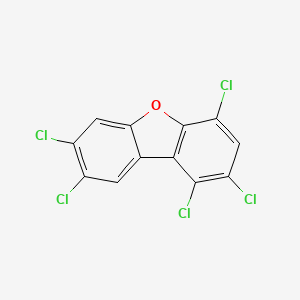

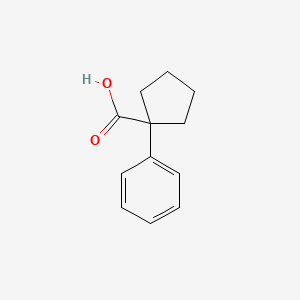

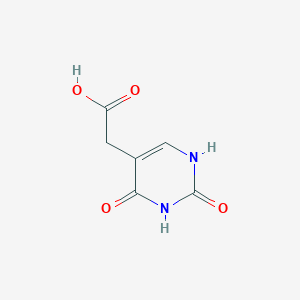

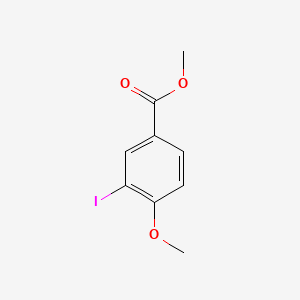

Methyl 3-iodo-4-methoxybenzoate is a chemical compound with the molecular formula CH3OC6H3(I)CO2CH3 . It has a molecular weight of 292.07 . This compound may be used in the preparation of other chemical compounds such as methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate and 3,4,5,2′-tetramethoxybiphenyl .

Molecular Structure Analysis

The molecular structure of Methyl 3-iodo-4-methoxybenzoate is represented by the linear formula CH3OC6H3(I)CO2CH3 . The compound’s InChI key is GHNGBFHLUOJHKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Methyl 3-iodo-4-methoxybenzoate is a solid at 20°C . It has a melting point of 92-95°C . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 340.1±32.0°C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Methyl-3-iod-4-methoxybenzoat: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

This compound ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Nachfolgend sind einige der identifizierten einzigartigen Anwendungen aufgeführt:

Synthese von Benzamiden: Diese Verbindung wird als Reagenz bei der Synthese von Benzamiden verwendet, die aufgrund ihrer potenziellen medizinischen Eigenschaften wichtig sind. Insbesondere wurde es bei der Herstellung von selektiven Inhibitoren des Discoidin-Domänen-Rezeptors 1 (DDR1) eingesetzt .

Herstellung von Tetramethoxybiphenyl: Es dient als Vorläufer bei der Herstellung von Tetramethoxybiphenylverbindungen, die Anwendungen in der organischen Synthese und möglicherweise in der Materialwissenschaft haben .

Entwicklung von Pyrazolo[3,4-b]pyridin-Derivaten: this compound ist an der Synthese von Pyrazolo[3,4-b]pyridin-Derivaten beteiligt, die auf ihre pharmakologischen Aktivitäten untersucht werden .

Real-Time PCR-Oligos und -Sonden: In der Molekularbiologie kann diese Verbindung an der Herstellung von Oligonukleotiden und Sonden beteiligt sein, die in der Real-Time PCR verwendet werden, einer Technik, die für die Analyse der Genexpression und Gentests unerlässlich ist .

Obwohl dies einige der durch Forschung gefundenen Anwendungen sind, können durch weitere wissenschaftliche Studien und Experimente weitere einzigartige Anwendungen entdeckt werden. Die aktuellen Informationen geben einen Einblick in die Vielseitigkeit von this compound in Forschungsumgebungen.

Für eine umfassendere Liste von Anwendungen und detaillierte Informationen zu jedem Feld kann es erforderlich sein, auf spezialisierte Datenbanken oder wissenschaftliche Literatur zuzugreifen.

MilliporeSigma Thermo Fisher Scientific Thermo Fisher Scientific

Safety and Hazards

Methyl 3-iodo-4-methoxybenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .

Wirkmechanismus

Target of Action

Methyl 3-iodo-4-methoxybenzoate is a chemical compound that primarily targets the h5-HT1D, h5-HT1D, and h5-HT1A receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

The interaction of Methyl 3-iodo-4-methoxybenzoate with its targets involves binding to these serotonin receptors. This binding affinity was determined using a [35S]GTP gamma S

Biochemical Pathways

The biochemical pathways affected by Methyl 3-iodo-4-methoxybenzoate are primarily those involving serotonin signaling. Serotonin is a key neurotransmitter that regulates a wide range of physiological functions. By interacting with serotonin receptors, Methyl 3-iodo-4-methoxybenzoate can potentially influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of Methyl 3-iodo-4-methoxybenzoate’s action are largely dependent on its interaction with serotonin receptors. By binding to these receptors, it could potentially modulate serotonin signaling and influence a variety of physiological processes . .

Action Environment

The action, efficacy, and stability of Methyl 3-iodo-4-methoxybenzoate can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other substances that could interact with the compound. For instance, certain substances might compete with Methyl 3-iodo-4-methoxybenzoate for binding to the serotonin receptors, potentially affecting its action .

Biochemische Analyse

Biochemical Properties

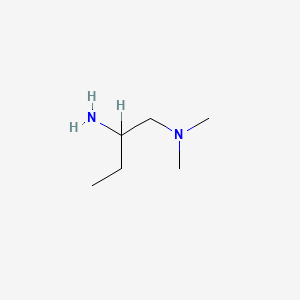

Methyl 3-iodo-4-methoxybenzoate plays a significant role in various biochemical reactions It is often used as a precursor in the synthesis of more complex moleculesFor instance, it can be used in the preparation of methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate, which is a compound of interest in medicinal chemistry . The nature of these interactions typically involves the formation of covalent bonds between the iodine atom of methyl 3-iodo-4-methoxybenzoate and the active sites of enzymes, leading to the modification of the enzyme’s activity.

Cellular Effects

Methyl 3-iodo-4-methoxybenzoate has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For example, the compound may bind to receptors involved in the regulation of cell growth and differentiation, thereby modulating the activity of these pathways . Additionally, methyl 3-iodo-4-methoxybenzoate can induce oxidative stress in cells, which can lead to alterations in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of methyl 3-iodo-4-methoxybenzoate involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and inhibit their activity by forming covalent bonds with the active sites. This inhibition can lead to changes in the metabolic pathways regulated by these enzymes . Furthermore, methyl 3-iodo-4-methoxybenzoate can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-iodo-4-methoxybenzoate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products of methyl 3-iodo-4-methoxybenzoate can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of methyl 3-iodo-4-methoxybenzoate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, methyl 3-iodo-4-methoxybenzoate can be toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration levels.

Metabolic Pathways

Methyl 3-iodo-4-methoxybenzoate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the cell. The compound’s involvement in these pathways can lead to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, methyl 3-iodo-4-methoxybenzoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound can accumulate in specific tissues, depending on its affinity for different transporters and binding proteins. This distribution can affect its localization and biological activity within the organism.

Subcellular Localization

Methyl 3-iodo-4-methoxybenzoate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of methyl 3-iodo-4-methoxybenzoate can significantly impact its activity and function within the cell.

Eigenschaften

IUPAC Name |

methyl 3-iodo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNGBFHLUOJHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311852 | |

| Record name | Methyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35387-93-0 | |

| Record name | 35387-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.